(5-Ethoxy-2,4-dimethylphenyl)boronic acid
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Overview
Description
(5-Ethoxy-2,4-dimethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethoxy and dimethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxy-2,4-dimethylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 5-ethoxy-2,4-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Ethoxy-2,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
(5-Ethoxy-2,4-dimethylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Widely used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (5-Ethoxy-2,4-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the ethoxy and dimethyl groups can provide steric and electronic effects that enhance its performance in certain applications .
Properties
Molecular Formula |
C10H15BO3 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(5-ethoxy-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-9(11(12)13)7(2)5-8(10)3/h5-6,12-13H,4H2,1-3H3 |
InChI Key |
IABHGGFKYWJQCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)OCC)(O)O |
Origin of Product |
United States |
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